molecular formula C15H21NO4 B1365510 (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid CAS No. 189619-55-4

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

Cat. No.: B1365510
CAS No.: 189619-55-4
M. Wt: 279.33 g/mol
InChI Key: ZYCITKXROAFBAR-LBPRGKRZSA-N
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Description

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is a chiral amino acid derivative. It features a benzyl group attached to the alpha carbon, a tert-butoxycarbonyl (Boc) protecting group on the amino group, and a carboxylic acid functional group. This compound is significant in organic synthesis and pharmaceutical research due to its structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with (S)-2-benzylpropanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pH, and reaction time.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid.

    Coupling Reactions: It can participate in peptide coupling reactions to form dipeptides or larger peptides.

    Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can yield toluene.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

    Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used for peptide coupling.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation of the benzyl group.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is employed for reduction reactions.

Major Products

    Hydrolysis: Produces (S)-2-benzylpropanoic acid and tert-butyl alcohol.

    Coupling Reactions: Forms peptides with the desired sequence.

    Oxidation: Yields benzaldehyde or benzoic acid.

    Reduction: Produces toluene.

Scientific Research Applications

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Serves as a precursor in the synthesis of biologically active compounds and enzyme inhibitors.

    Medicine: Investigated for its potential in drug development, particularly in the design of protease inhibitors and other therapeutic agents.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid depends on its application:

    Peptide Synthesis: Acts as a protected amino acid, facilitating the formation of peptide bonds without unwanted side reactions.

    Drug Development: The benzyl and Boc groups can influence the compound’s interaction with biological targets, such as enzymes or receptors, by enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-benzyl-3-amino-propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    (S)-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid: Features a phenyl group instead of a benzyl group, altering its steric and electronic properties.

    (S)-2-benzyl-3-(methoxycarbonylamino)propanoic acid: Has a methoxycarbonyl protecting group instead of Boc, affecting its reactivity and solubility.

Uniqueness

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is unique due to its combination of a benzyl group and a Boc protecting group, providing a balance of stability and reactivity that is advantageous in synthetic and research applications.

Properties

IUPAC Name

(2S)-2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCITKXROAFBAR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426703
Record name (2S)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189619-55-4
Record name (2S)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 189619-55-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-benzyl-3-[(tert-butoxycarbonyl)amino]propanoate (310 mg) in tetrahydrofuran (15 mL) were added 1N sodium hydroxide aqueous solution (6.0 mL) and the mixture was stirred at 60° C. for 5 hours. The mixture was cooled and adjusted to pH=2 by addition of 1N HCl. The mixture was extracted with ethyl acetate and the separated organic layer was washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by column chromatography on silica gel to afford 2-benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid (228 mg) as an crude oil.
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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